molecular formula C38H42O9 B10824994 euphorbiafactor L2

euphorbiafactor L2

Cat. No.: B10824994
M. Wt: 642.7 g/mol
InChI Key: AFRGWGGHJYMSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euphorbiafactor L2 is a diterpenoid compound extracted from the seeds of Euphorbia lathyris L. This compound has garnered significant attention due to its potent anti-inflammatory and anticancer properties . This compound has been studied for its therapeutic effects in various inflammatory conditions and cancers, making it a promising candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of euphorbiafactor L2 involves the extraction from Euphorbia lathyris L. seeds using chromatographic techniques. A two-dimensional liquid chromatographic technology is commonly adopted to extract this compound . The process involves the selection of appropriate chromatographic columns and solvents to isolate the compound with high purity .

Industrial Production Methods

Industrial production of this compound is still in the research phase, with most methods focusing on optimizing extraction techniques to increase yield and purity. The use of advanced chromatographic methods and solvent systems is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Euphorbiafactor L2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Mechanism of Action

Euphorbiafactor L2 exerts its effects by modulating various molecular targets and pathways. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key player in the inflammatory response . Additionally, this compound downregulates the phosphorylation of NF-κB p65, thereby reducing the expression of pro-inflammatory cytokines . These actions contribute to its anti-inflammatory and anticancer properties.

Properties

IUPAC Name

(1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRGWGGHJYMSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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